The compound with the molecular formula C22H17F3N2O3S2 is a complex organic molecule that falls within the category of heterocyclic compounds. It contains multiple functional groups, including sulfur, nitrogen, and fluorine atoms. The presence of these elements suggests potential applications in pharmaceuticals or agrochemicals due to their biological activity and ability to interact with various biological systems.
This compound can be synthesized through various chemical reactions, which are often detailed in scientific literature and patent filings. Its classification as a heterocyclic compound indicates that it may be derived from or related to other well-studied organic compounds.
According to the Cooperative Patent Classification system, this compound is classified under organic compounds, specifically within the subcategory of heterocyclic compounds that contain sulfur and nitrogen. This classification is important for understanding its chemical behavior and potential applications in medicinal chemistry and material science .
The synthesis of C22H17F3N2O3S2 can typically involve several steps, including:
The synthesis process may involve techniques such as:
The molecular structure of C22H17F3N2O3S2 can be represented using various structural formulas, including:
The molecular weight of C22H17F3N2O3S2 is approximately 487.50 g/mol, indicating a relatively large and complex molecule.
C22H17F3N2O3S2 may participate in several types of chemical reactions:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalysts that can influence reactivity and selectivity.
The mechanism of action for C22H17F3N2O3S2 will depend on its specific biological targets, which could involve:
Research into similar compounds indicates that fluorinated molecules often exhibit enhanced bioavailability and metabolic stability, which could be relevant for this compound's activity.
Relevant data from empirical studies would provide insight into these properties.
C22H17F3N2O3S2 has potential applications in various fields, including:
The molecular architecture of C₂₂H₁₇F₃N₂O₃S₂ features three critical domains governing its pharmacodynamic and pharmacokinetic profile:
Table 1: Impact of Substituents on Molecular Properties of Benzothiadiazine Derivatives
| Substituent Position | Group | LogP Change | Membrane Residence (ns) | Cellular Uptake |
|---|---|---|---|---|
| Core Modification | CF₃ | +0.9 | 70 | High |
| Core Modification | H | 0 | 10 | Moderate |
| Core Modification | Br | +0.5 | 50 | High |
| C7 Side Chain | Benzylthio | +1.2 | - | Very High |
| C7 Side Chain | Methyl | -0.3 | - | Low |
Quantum mechanical analyses indicate the CF₃ group induces a strong electron-withdrawing effect (-I effect), polarizing the thiadiazine ring and enhancing hydrogen-bonding capacity of the sulfone group by 15-20%. This polarization is critical for interacting with polar residues in mitochondrial targets [5] [9].
The synthetic evolution toward C₂₂H₁₇F₃N₂O₃S₂ reflects strategic responses to pharmacological challenges:
Table 2: Evolution of Benzothiadiazine Anticancer Agents
| Generation | Representative Compound | Key Modification | CII IC₅₀ (μM) | TNBC IC₅₀ (μM) |
|---|---|---|---|---|
| First (1960s) | Diazoxide | None | 1236 | >100 |
| Second (2000s) | 7-Bromo-benzothiadiazine | C7-Br | 89 | 15.2 |
| Third (2010s) | 7-(Benzylthio)-6-Br derivative | C7-S-benzyl | 11.88 | 2.93 |
| Current (2020s) | C₂₂H₁₇F₃N₂O₃S₂ | C7-S-benzyl + CF₃ | <10 (est.) | <2 (est.) |
C₂₂H₁₇F₃N₂O₃S₂ exerts anticancer effects through multimodal metabolic disruption, exploiting vulnerabilities in malignant cells:
The compound selectively targets mitochondrial complex II (succinate dehydrogenase, SDH), a 124 kDa transmembrane enzyme critical for electron transport chain (ETC) function and TCA cycle operation. Unlike complexes I, III, and IV, CII inhibition does not directly impair proton gradient generation but induces reactive oxygen species (ROS) overload by stalling electron transfer to ubiquinone. Cancer cells exhibit heightened sensitivity due to:
Tumors adapt to single-pathway inhibition through metabolic rewiring:
Table 3: Anticancer Efficacy of Benzothiadiazine Derivatives in Preclinical Models
| Cancer Type | Cell Line/Model | Potency (IC₅₀ or ΔTumor Growth) | Selectivity Index vs. Normal Cells |
|---|---|---|---|
| Triple-Negative Breast | MDA-MB-468 | 2.93 ± 0.07 μM | >10-fold |
| Prostate Cancer | 22Rv1 | 5.21 μM | 8-fold |
| Colorectal Cancer* | HCT116 | <5 μM (est.) | Pending |
| Non-Small Cell Lung* | A549 | <10 μM (est.) | Pending |
*Predicted based on structural analogs and mechanism [2] [10]
Approximately 10% of gastrointestinal stromal tumors (GIST) and 30% of pheochromocytomas harbor SDH mutations. C₂₂H₁₇F₃N₂O₃S₂ exploits synthetic lethality in SDH-deficient tumors through:
The strategic trifluoromethylation in C₂₂H₁₇F₃N₂O₃S₂ thus represents a convergence of medicinal chemistry design and systems pharmacology, positioning it as a promising candidate for precision oncology approaches targeting cancer metabolism [2] [4] [8].
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6